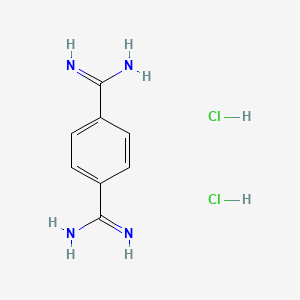

Terephthalimidamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Terephthalimidamide dihydrochloride is a compound of interest in the field of organic chemistry, mainly due to its utility as an intermediate in various chemical syntheses.

Synthesis Analysis

- Terephthalimidamide dihydrochloride can be synthesized from terephthaloyl dichloride, an important organic synthetic intermediate. The method of phase transfer catalysis has been identified as a promising approach due to its advantages in synthesis efficiency (Liu Tai-ze, 2007).

Molecular Structure Analysis

- The molecular structure of compounds related to terephthalimidamide dihydrochloride, like lanthanide terephthalate coordination polymers, shows that reaction with rare earth ions and the sodium salt of terephthalic acid leads to various luminescent properties, which are important for understanding the molecular interactions and bonding patterns (C. Daiguebonne et al., 2008).

Chemical Reactions and Properties

- Terephthalimidamide dihydrochloride derivatives, like terephthaloylbis(3-methoxy-4-oxybenzoyl) dichloride, have been utilized in the preparation of polyamides, demonstrating their significance in creating materials with specific physicochemical properties (M. Goikhman et al., 1997).

Physical Properties Analysis

- Studies on poly(phenylene-terephthalamide)s derived from mono-, di-, and tetrakis(alkylthio)terephthalic acids provide insights into the physical properties of materials made from terephthalimidamide dihydrochloride and its derivatives. These materials exhibit different layer structures, which are important for understanding their physical behavior (H. Kricheldorf & A. Domschke, 1994).

Chemical Properties Analysis

- Terephthalimidamide dihydrochloride and its derivatives have been involved in novel syntheses, like the dehydro-aromatization of cyclohexene-carboxylic acids using sulfuric acid. This has been a critical route for bio-based terephthalic acid synthesis, indicating the compound's chemical versatility (Fei Wang & Z. Tong, 2014).

Scientific Research Applications

Synthesis and Application in Functional Materials and Medicines : Polyhydroxyl terephthalic acids, related to Terephthalimidamide dihydrochloride, are gaining attention for their applications in medicines and functional materials. They are synthesized through the Koble-Schmitt reaction, offering advantages like simple operation, low production cost, and environmental friendliness (Z. Jian, 2010).

Chemical Research in Sonochemistry : The terephthalate dosimeter, utilizing Terephthalimidamide dihydrochloride, is widely used in sonochemical studies. The chemistry underlying its use involves hydroxyl radical formation and has been studied extensively (Xingwang Fang, G. Mark, C. Sonntag, 1996).

Polymer Science Applications : Terephthalonitrile di-N-oxide, related to Terephthalimidamide dihydrochloride, has been used in polymer science, especially in 1,3-Dipolar Polycycloadditions with diolefins. This research contributes to the development of new polymers with specific properties and stability (Y. Iwakura, S. Shiraishi, M. Akiyama, M. Yuyama, 1968).

Environmental Applications in Wastewater Treatment : The degradation and mineralization of Terephthalic acid, a key compound in Terephthalimidamide dihydrochloride synthesis, have been studied for water treatment. Techniques like ozonation and O3/ZnO processes in semi-batch reactors have shown efficacy in removing Terephthalic acid from petrochemical wastewater (A. Shokri, 2017).

Pharmacokinetics and Drug Delivery : Terephthalimidamide dihydrochloride's related compounds have been studied in the context of ocular pharmacokinetics and drug delivery. This research is critical for understanding how to effectively deliver drugs to the eye, overcoming barriers that protect the eye (A. Urtti, 2006).

Safety and Hazards

Terephthalimidamide dihydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Mechanism of Action

- Unfortunately, detailed information about its specific molecular targets is limited in the available literature .

Target of Action

Mode of Action

properties

IUPAC Name |

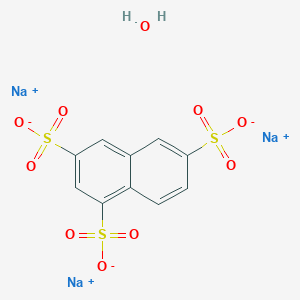

benzene-1,4-dicarboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIJMILWUMIXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)